molecular formula C13H17NO3 B12948449 (2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid

(2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid

Cat. No.: B12948449
M. Wt: 235.28 g/mol
InChI Key: CKJFNHPOIYYQHS-PWSUYJOCSA-N
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Description

(2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a morpholine ring substituted with a benzyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

(2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. It may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Isocitric Acid: A chiral compound with similar stereochemistry, used in biochemical studies.

    (2R,3S)-3-Isopropylmalate: Another chiral compound involved in metabolic pathways.

Uniqueness

(2R,3S)-4-Benzyl-2-methylmorpholine-3-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its benzyl group and carboxylic acid functionality make it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-10-12(13(15)16)14(7-8-17-10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1

InChI Key

CKJFNHPOIYYQHS-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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